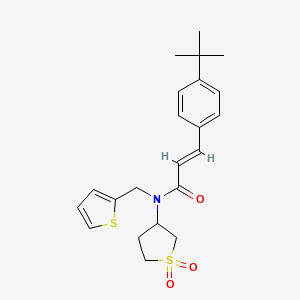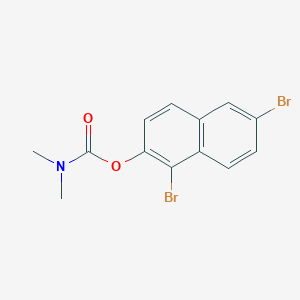![molecular formula C21H15Cl2N3S B12133167 N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,10-双(4-氯苯基)-7-硫杂-9,11-二氮杂三环[6.4.0.0^{2,6}]十二碳-1(12),2(6),8,10-四烯-12-胺是一种复杂的有机化合物,其独特的三环结构使其具有显著的特征。该化合物在化学、生物学和医药等各个领域具有潜在的应用价值。其结构包含多个芳香环和杂原子,这使得它具有多样的化学反应性和潜在的生物活性。
准备方法
合成路线和反应条件
N,10-双(4-氯苯基)-7-硫杂-9,11-二氮杂三环[6.4.0.0^{2,6}]十二碳-1(12),2(6),8,10-四烯-12-胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
核心结构的形成: 第一步涉及通过一系列环化反应形成三环核心结构。这可能涉及使用取代的苯胺和噻吩等起始原料。
氯苯基的引入: 氯苯基通过亲电芳香取代反应引入。此步骤通常需要使用氯化剂,例如亚硫酰氯或五氯化磷。
最终组装: 最后一步涉及将氯苯基取代的中间体偶联起来形成所需的化合物。此步骤可能需要在特定的反应条件下使用偶联试剂,例如钯催化剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成设备可以提高生产过程的效率和收率。此外,优化反应条件,例如温度、压力和溶剂选择,对于大规模合成至关重要。
化学反应分析
反应类型
N,10-双(4-氯苯基)-7-硫杂-9,11-二氮杂三环[6.4.0.0^{2,6}]十二碳-1(12),2(6),8,10-四烯-12-胺会发生各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以在氮原子上发生,可能导致形成胺或其他还原衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 常用还原剂包括氢化铝锂或硼氢化钠。
取代: 卤素、烷基卤化物和亲核试剂(例如胺、硫醇)等试剂通常被使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成亚砜或砜,而取代反应可以在芳香环上引入各种官能团。
科学研究应用
N,10-双(4-氯苯基)-7-硫杂-9,11-二氮杂三环[6.4.0.0^{2,6}]十二碳-1(12),2(6),8,10-四烯-12-胺具有多种科学研究应用:
化学: 该化合物用作合成更复杂分子的构建块。其独特的结构可以用于探索新的化学反应性和开发新的合成方法。
生物学: 在生物学研究中,该化合物作为生物活性分子具有研究价值。它与生物靶点(例如酶和受体)的相互作用尤其令人关注。
医药: 该化合物因其潜在的治疗应用而受到研究。它与特定分子靶点的相互作用能力使其成为药物开发的候选者。
工业: 在工业应用中,该化合物用作合成各种化学品和材料的中间体。其独特的特性使其在特种化学品的生产中具有价值。
作用机制
N,10-双(4-氯苯基)-7-硫杂-9,11-二氮杂三环[6.4.0.0^{2,6}]十二碳-1(12),2(6),8,10-四烯-12-胺的作用机制涉及它与特定分子靶点的相互作用。这些靶点可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶点结合,可能调节其活性。所涉及的确切途径取决于具体的生物学环境和靶点的性质。
相似化合物的比较
类似化合物
双(4-氯苯基)胺: 该化合物含有氯苯基,但缺少三环结构。
N,N'-双(4-氯苯基)硫脲: 该化合物含有类似的氯苯基和一个硫原子,但其整体结构不同。
独特性
N,10-双(4-氯苯基)-7-硫杂-9,11-二氮杂三环[6.4.0.0^{2,6}]十二碳-1(12),2(6),8,10-四烯-12-胺因其三环结构而具有独特性,这赋予了其独特的化学和生物学性质。这种结构可以实现与分子靶点的独特相互作用,并为在各个领域开发新应用提供了机会。
属性
分子式 |
C21H15Cl2N3S |
|---|---|
分子量 |
412.3 g/mol |
IUPAC 名称 |
N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C21H15Cl2N3S/c22-13-6-4-12(5-7-13)19-25-20(24-15-10-8-14(23)9-11-15)18-16-2-1-3-17(16)27-21(18)26-19/h4-11H,1-3H2,(H,24,25,26) |
InChI 键 |
SIVPHTWHQJBNJW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12133094.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12133102.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133103.png)
![6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12133111.png)
![2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12133122.png)


![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
